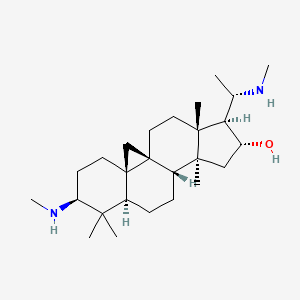

Cyclovirobuxine D

概要

説明

Cyclovirobuxine D is a steroidal alkaloid derived from the plant Buxus microphylla, commonly known as boxwood. This compound has been traditionally used in Chinese medicine for its cardiovascular benefits. It has been shown to alleviate inflammatory and neuropathic pain, primarily through the inhibition of voltage-gated calcium channels .

準備方法

合成ルートと反応条件: シクロビロブキシンDは、溶解速度を向上させるためにナノサスペンションの調製を含む、さまざまな方法で合成することができます。 一方法は、湿式メディアミリングであり、化合物は、クロスカメロースナトリウムやヒドロキシプロピルメチルセルロースアセテートスクシネートなどの安定剤とともにミリングされます . 別の方法は、化合物の生物学的利用能を高める自己ナノ乳化薬物送達システムの設計です .

工業生産方法: シクロビロブキシンDの工業生産は、通常、ツゲ属(Buxus microphylla)植物からの抽出に続き、活性化合物を分離するための精製プロセスが行われます。 ナノサスペンションやナノエマルションなどの高度な薬物送達システムの使用も、その溶解性と生物学的利用能を向上させるために検討されています .

化学反応の分析

反応の種類: シクロビロブキシンDは、酸化、還元、置換など、さまざまな化学反応を起こします。 p65/BNIP3/LC3軸を介してミトファジーを誘導することが示されており、これは肺がん細胞におけるアポトーシス誘導効果を増強します .

一般的な試薬と条件: シクロビロブキシンDを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな溶媒が含まれます。 これらの反応の条件は、多くの場合、化合物の安定性と有効性を確保するために、制御された温度とpHレベルを伴います .

生成される主な生成物: シクロビロブキシンDの反応から生成される主な生成物には、酸化型および還元型が含まれ、これらは異なる生物学的活性を持っています。 たとえば、p65/BNIP3/LC3軸との相互作用により、がん細胞におけるミトファジーとアポトーシスが誘導されます .

4. 科学研究への応用

シクロビロブキシンDは、次のような幅広い科学研究への応用があります。

化学: ステロイドアルカロイドとその化学的特性を研究するためのモデル化合物として使用されます。

生物学: ミトファジーやアポトーシスなどの細胞プロセスに対する影響について調査されています。

科学的研究の応用

Anticancer Properties

Mechanisms of Action:

CVB-D has demonstrated promising anticancer effects across multiple cancer types, including non-small cell lung cancer (NSCLC), glioblastoma multiforme, and hepatocellular carcinoma. Its mechanisms involve:

- Inhibition of Cell Proliferation: CVB-D significantly inhibits the growth of NSCLC cells by targeting the KIF11-CDK1-CDC25C-CyclinB1 G2/M phase transition regulatory network and the NF-κB/JNK signaling pathway. This was evidenced in both in vitro and in vivo studies, where CVB-D reduced tumor sizes and malignancy in xenograft models .

- Induction of Apoptosis: In glioblastoma cells, CVB-D induces apoptosis through mitochondrial damage and reactive oxygen species (ROS) generation, affecting cell viability in a dose-dependent manner .

- Mitophagy Activation: CVB-D has been shown to provoke mitophagy through the p65/BNIP3/LC3 signaling axis, which is crucial for cancer cell survival under stress conditions .

Case Studies:

A study involving NSCLC revealed that CVB-D treatment led to significant reductions in tumor growth and improved survival rates in animal models . Another investigation highlighted its effects on glioblastoma cells, demonstrating a clear reduction in cell proliferation and increased apoptosis rates .

Cardiovascular Applications

Therapeutic Effects:

CVB-D is primarily recognized for its applications in treating cardiovascular diseases. It has been used traditionally to manage conditions such as arrhythmia and heart failure.

- Diabetic Cardiomyopathy: Recent studies indicate that CVB-D ameliorates diabetic cardiomyopathy by inhibiting cardiomyocyte pyroptosis via the NLRP3 signaling pathway. This effect was confirmed through both in vitro and in vivo experiments, showing reduced cardiac hypertrophy and oxidative stress in diabetic models .

- Mechanistic Insights: The compound's protective effects against oxidative damage are attributed to its ability to activate the Nrf2 signaling pathway, which plays a critical role in cellular defense mechanisms against oxidative stress .

Data Summary:

A meta-analysis of various studies indicated that CVB-D consistently improves cardiac function parameters in animal models of heart disease, showcasing its potential as a therapeutic agent for cardiovascular health.

Pain Management

Analgesic Effects:

CVB-D has been identified as an effective analgesic agent with strong effects against inflammatory and neuropathic pain.

- Mechanism of Action: The analgesic properties are primarily mediated through the blockade of voltage-gated calcium channels (Cav2.2 and Cav3.2). Inhibition of these channels leads to reduced excitability in dorsal root ganglion neurons, which is crucial for pain transmission .

- Clinical Implications: Studies have demonstrated that CVB-D provides comparable analgesic effects to conventional pain medications in mouse models, suggesting its potential repurposing for chronic pain management .

Comprehensive Data Tables

作用機序

類似化合物との比較

シクロビロブキシンDは、心臓血管保護と疼痛管理の両方における二重の役割のために、ステロイドアルカロイドの中でユニークです。類似の化合物には、ブクサミンやブクセニンなどのツゲ属に由来する他のアルカロイドが含まれます。 これらの化合物は、類似の化学構造を共有していますが、その特定の生物学的活性と治療用途は異なります .

生物活性

Cyclovirobuxine D (CVB-D) is a steroidal alkaloid extracted from the traditional Chinese medicinal herb Buxus microphylla. It has gained attention for its diverse biological activities, particularly in oncology and cardiology. This article explores the biological activity of CVB-D, focusing on its mechanisms of action, therapeutic potential in cancer treatment, and effects on cardiovascular health.

Chemical Structure and Properties

- Molecular Formula : C26H46N2O

- Source : Extracted from Buxus microphylla

- Key Properties : Antioxidant, anti-inflammatory, and autophagy-regulating activities .

CVB-D exhibits its biological effects through several key mechanisms:

-

Anti-Cancer Activity :

- Cell Cycle Regulation : CVB-D inhibits the G2/M phase transition in non-small cell lung cancer (NSCLC) by targeting the KIF11-CDK1-CDC25C-CyclinB1 regulatory network. This leads to reduced cell proliferation and increased apoptosis in NSCLC cells .

- Induction of Apoptosis : In glioblastoma cells, CVB-D induces apoptosis through mitochondrial damage mediated by reactive oxygen species (ROS). It promotes mitochondrial translocation of Cofilin, leading to cell death .

- Mitophagy : CVB-D has been shown to provoke mitophagy in lung cancer cells, further contributing to its anti-cancer effects .

-

Cardioprotective Effects :

- Doxorubicin-Induced Cardiomyopathy : CVB-D pretreatment significantly mitigates doxorubicin-induced cardiac dysfunction and apoptosis in myocardial cells. This protective effect is attributed to its ability to regulate calcium cycling proteins, which are crucial for cardiac function .

- Analgesic Properties : Recent studies indicate that CVB-D exhibits strong analgesic effects by inhibiting specific voltage-gated calcium channels (Ca v2.2 and Ca v3.2), which are involved in pain transmission pathways .

Table 1: Summary of Biological Activities of this compound

Case Studies

-

Non-Small Cell Lung Cancer (NSCLC) :

A study demonstrated that CVB-D significantly inhibited the growth of NSCLC cells both in vitro and in vivo using xenograft models. The treatment resulted in reduced tumor size and weight, indicating its potential as a therapeutic agent for NSCLC patients . -

Glioblastoma Multiforme :

Research indicated that CVB-D effectively reduced cell viability and induced apoptosis in glioblastoma cells (T98G and U251). The study highlighted that normal astrocytes were minimally affected, suggesting a selective action against cancerous cells . -

Cardiac Protection Against Chemotherapy :

In an experimental model, mice pretreated with CVB-D showed marked improvement in cardiac function following doxorubicin administration. Histological analysis revealed less myocardial damage compared to controls, underscoring CVB-D's cardioprotective properties .

特性

IUPAC Name |

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-7,7,12,16-tetramethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46N2O/c1-16(27-6)21-17(29)14-24(5)19-9-8-18-22(2,3)20(28-7)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h16-21,27-29H,8-15H2,1-7H3/t16-,17+,18-,19-,20-,21-,23+,24-,25+,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNAPBAUIVITMI-ABNIRSKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316983 | |

| Record name | Cyclovirobuxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860-79-7 | |

| Record name | Cyclovirobuxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclovirobuxine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclovirobuxine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclovirobuxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclovirobuxin D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOVIROBUXINE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51GY352868 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。